N-(tert-Butyl)hydroxylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of N-(tert-Butyl)hydroxylamine hydrochloride and its derivatives involves various chemical routes, emphasizing the utility and flexibility of these compounds in synthetic chemistry. For instance, N,O-bis(tert-butoxycarbonyl)hydroxylamine is synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate in the presence of triethylamine, showcasing a facile method with an improvement in safety and yield over previous methods (Staszak & Doecke, 1993).
Molecular Structure Analysis
The molecular structure of N-(tert-Butyl)hydroxylamine hydrochloride and related compounds is crucial for their reactivity and application in synthesis. Studies on various derivatives, such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, reveal their behavior as N-(Boc)-protected nitrones, indicating their potential as building blocks in organic synthesis through specific chemical transformations (Guinchard, Vallée, & Denis, 2005).
Chemical Reactions and Properties
N-(tert-Butyl)hydroxylamine hydrochloride participates in a variety of chemical reactions, serving as a precursor or intermediate for synthesizing hydroxylamines, hydroxamic acids, and other nitrogen-containing compounds. For example, it is used in the synthesis of 5-lipoxygenase inhibitor LY280810, demonstrating its application in producing biologically active molecules (Staszak & Doecke, 1994).
Physical Properties Analysis
The physical properties of N-(tert-Butyl)hydroxylamine hydrochloride, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for its handling and storage, determining its suitability for various synthesis conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and mechanisms of reactions involving N-(tert-Butyl)hydroxylamine hydrochloride, are foundational to its applications in organic chemistry. The compound's ability to undergo transformations, such as aminohydroxylation and aziridination of olefins, highlights its role as a valuable nitrogen source and intermediate in organic synthesis (Gontcharov, Liu, & Sharpless, 1999).
Scientific Research Applications
Spin Trapping of Short-Lived Radicals
- Scientific Field : Physical Chemistry
- Summary of Application : “N-(tert-Butyl)hydroxylamine hydrochloride” is used in spin trapping, a technique for studying short-lived radicals .
- Methods of Application : In spin trapping, a short-lived radical reacts with a spin trap to form a more stable radical adduct. The radical adduct can then be studied using electron paramagnetic resonance spectroscopy .
- Results or Outcomes : The results of these studies can provide valuable information about the properties and behavior of the short-lived radicals .
Synthesis of α-Ketoamides and 3-Spirocyclopropanated 2-Azetidinones
- Scientific Field : Organic Chemistry
- Summary of Application : “N-(tert-Butyl)hydroxylamine hydrochloride” is used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones .
- Methods of Application : The specific methods of application would depend on the exact synthesis procedure being used .
- Results or Outcomes : The successful synthesis of these compounds can be confirmed using various analytical techniques .
Mitochondrial Health Research
- Scientific Field : Biochemistry
- Summary of Application : “N-(tert-Butyl)hydroxylamine hydrochloride” (NtBHA) is a chemical with great potential for mitochondrial health which is currently the subject of much favorable research .
- Methods of Application : NtBHA is administered to the subject organism and its effects on mitochondrial health are studied .
- Results or Outcomes : Studies have found that NtBHA can delay cellular senescence and attenuate senescence-associated iron accumulation . It has also been found to provide substantial protection against killing and oxidative damage to mice exposed to whole-body irradiation .
Antioxidant Research
- Scientific Field : Biochemistry
- Summary of Application : NtBHA is an antioxidant that is recycled by the mitochondrial electron transport chain and prevents radical-induced toxicity to mitochondria .
- Methods of Application : NtBHA is administered to the subject organism and its effects on antioxidant activity are studied .
- Results or Outcomes : Studies have found that NtBHA reverses age-related changes in mitochondria .
Protection Against Radiation Damage
- Scientific Field : Radiobiology
- Summary of Application : NtBHA has been found to provide substantial protection against killing and oxidative damage to mice exposed to whole-body irradiation .
- Methods of Application : NtBHA is administered to the subject organism before irradiation .
- Results or Outcomes : Studies have found that NtBHA administration before irradiation at 5 mg/kg daily for 2 weeks provided substantial protection against killing and oxidative damage to mice exposed to whole-body irradiation .
Inhibition of Chromatin Release in Human Spermatozoa
- Scientific Field : Reproductive Biology
- Summary of Application : NtBHA, a derivative of the anti-teratogenic alpha-phenyl-N-t-butyl nitrone (PBN) and synthetic superoxide dismutase (SOD)/catalase mimetics, inhibited chromatin release and sustained or dissipated relative mitochondrial membrane potential in human spermatozoa .
- Methods of Application : NtBHA is administered to the subject organism and its effects on chromatin release in human spermatozoa are studied .
- Results or Outcomes : Studies have found that NtBHA inhibited chromatin release and sustained or dissipated relative mitochondrial membrane potential in human spermatozoa .
Safety And Hazards
N-(tert-Butyl)hydroxylamine hydrochloride is classified as a substance that causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be handled with personal protective equipment, including protective gloves, eye protection, and face protection .
Relevant Papers Several papers have been published on N-(tert-Butyl)hydroxylamine hydrochloride. For instance, a paper titled “N-tert-butyl hydroxylamine, a mitochondrial antioxidant, protects human retinal pigment epithelial cells from iron overload and photo-oxidative stress” discusses the use of N-(tert-Butyl)hydroxylamine hydrochloride in protecting human retinal pigment epithelial cells . Another paper titled “Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines” discusses the synthesis of N-(tert-Butyl)hydroxylamine hydrochloride .
properties
IUPAC Name |
N-tert-butylhydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2,3)5-6;/h5-6H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSATTBHEMKGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16649-50-6 (Parent) | |
Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60206107 | |
Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)hydroxylamine hydrochloride | |
CAS RN |
57497-39-9 | |
Record name | 2-Propanamine, N-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57497-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butyl)hydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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